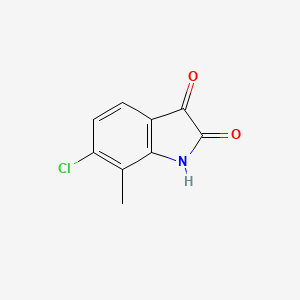

6-chloro-7-methyl-1H-indole-2,3-dione

Overview

Description

6-chloro-7-methyl-1H-indole-2,3-dione is a chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 . It is used for research purposes .

Molecular Structure Analysis

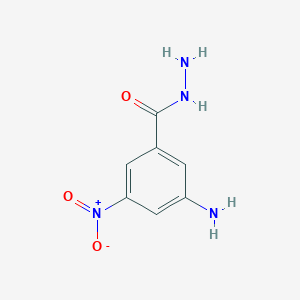

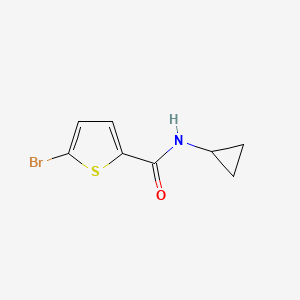

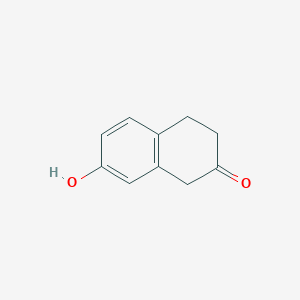

The molecular structure of 6-chloro-7-methyl-1H-indole-2,3-dione consists of a benzene ring fused with a pyrrole ring, which is substituted with a chlorine atom at the 6th position and a methyl group at the 7th position . The indole ring is further substituted with two carbonyl groups at the 2nd and 3rd positions .Physical And Chemical Properties Analysis

6-chloro-7-methyl-1H-indole-2,3-dione has a molecular weight of 195.60 and a molecular formula of C9H6ClNO2 . Its exact mass is 195.008713 and it has a density of 1.4±0.1 g/cm3 .Scientific Research Applications

Medicine: Antiviral and Anticancer Potential

6-chloro-7-methyl-1H-indole-2,3-dione, as part of the indole derivative family, has shown promise in medicinal applications due to its biological activities. Indole derivatives are known for their antiviral properties, with some compounds exhibiting inhibitory activity against influenza A and other viruses . Additionally, these derivatives have been explored for their anticancer potential, targeting various cell lines and showing antiproliferative effects .

Agriculture: Plant Growth Regulation

In agriculture, indole derivatives like 6-chloro-7-methyl-1H-indole-2,3-dione can be significant due to their structural similarity to plant hormones such as indole-3-acetic acid . This hormone is crucial for plant growth and development, suggesting that indole derivatives could be used to regulate plant growth and improve agricultural yields.

Material Science: Synthesis of Novel Materials

The indole nucleus is a versatile scaffold for the synthesis of various organic compounds, which are essential in material science for creating novel materials with specific properties . The chemical structure of 6-chloro-7-methyl-1H-indole-2,3-dione could be utilized in designing materials with desired features for industrial applications.

Environmental Science: Ecotoxicology Studies

Indole derivatives are also relevant in environmental science, particularly in ecotoxicology studies to understand the impact of chemicals on ecosystems . The behavior of such compounds, including 6-chloro-7-methyl-1H-indole-2,3-dione, in the environment and their potential toxicity to living organisms can be a significant area of research.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, compounds like 6-chloro-7-methyl-1H-indole-2,3-dione can be used as standards or reagents in chromatographic and spectroscopic methods . Their unique chemical properties allow for the development of analytical techniques for the detection and quantification of various substances.

Biochemistry: Enzyme Inhibition Studies

The indole ring system is a key structure in biochemistry, often involved in enzyme-substrate interactions . Research into the inhibitory effects of indole derivatives on specific enzymes could lead to the development of new drugs or biochemical tools.

Pharmacology: Drug Development

Indole derivatives have diverse pharmacological activities, making them valuable in drug development . The exploration of 6-chloro-7-methyl-1H-indole-2,3-dione in pharmacological studies could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Chemical Engineering: Process Optimization

In chemical engineering, the synthesis and application of compounds like 6-chloro-7-methyl-1H-indole-2,3-dione can be optimized for large-scale production . Research into process optimization and the development of more efficient synthesis routes is crucial for industrial applications.

Safety and Hazards

6-chloro-7-methyl-1H-indole-2,3-dione is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

Future Directions

While there is limited information on the future directions of 6-chloro-7-methyl-1H-indole-2,3-dione, the study and development of indole derivatives is a promising field. Indole derivatives are important in medicinal chemistry due to their wide range of biological activities. Future research may focus on the synthesis of new indole derivatives and the exploration of their biological activities .

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular function .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have various biological activities, which suggest that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

6-chloro-7-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWRUGVSPIELCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1NC(=O)C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403847 | |

| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-7-methyl-1H-indole-2,3-dione | |

CAS RN |

6374-90-9 | |

| Record name | 6-chloro-7-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.